molecular formula C5H6N2O2S B1270720 2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid CAS No. 688064-14-4

2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid

Cat. No.: B1270720
CAS No.: 688064-14-4
M. Wt: 158.18 g/mol
InChI Key: BAANOAVDEBKXEY-UHFFFAOYSA-N
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Description

2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid is a useful research compound. Its molecular formula is C5H6N2O2S and its molecular weight is 158.18 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 2-amino-5-methylthiazole-4-carboxylic acid is the β-Ketoacyl-ACP Synthase enzyme, also known as mtFabH . This enzyme plays a crucial role in the fatty acid synthesis pathway of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, the mtFabH enzyme, through hydrogen bonding . The carboxyl group of the thiazole ring forms hydrogen bonds with the NH of Cys112, while the NH2 is proximal to and forms hydrogen bonds with the imidazole ring of His244 .

Biochemical Pathways

The interaction of 2-amino-5-methylthiazole-4-carboxylic acid with mtFabH affects the fatty acid synthesis pathway . This pathway is essential for the survival and virulence of Mycobacterium tuberculosis . The disruption of this pathway can lead to the death of the bacteria, making this compound a potential anti-tubercular agent .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption .

Result of Action

The result of the action of 2-amino-5-methylthiazole-4-carboxylic acid is the inhibition of the mtFabH enzyme, leading to the disruption of the fatty acid synthesis pathway . This disruption can cause the death of Mycobacterium tuberculosis .

Action Environment

The action, efficacy, and stability of 2-amino-5-methylthiazole-4-carboxylic acid can be influenced by various environmental factors. For instance, the compound is solid at room temperature and should be stored at 2-8°C . It’s important to note that the compound may produce toxic sulfur dioxide gas in the air . Therefore, it should be handled and stored properly to ensure its stability and efficacy.

Properties

IUPAC Name

2-amino-5-methyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-2-3(4(8)9)7-5(6)10-2/h1H3,(H2,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAANOAVDEBKXEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363774
Record name 2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688064-14-4
Record name 2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the main biological activity reported for 2-amino-5-methylthiazole-4-carboxylic acid?

A1: Research indicates that 2-amino-5-methylthiazole-4-carboxylic acid exhibits vitamin B1-like activity. [] This suggests potential applications in areas where thiamine (vitamin B1) deficiency is a concern.

Q2: Does 2-amino-5-methylthiazole-4-carboxylic acid offer any protection against ethanol toxicity?

A2: A study explored the pharmacological effects of thiazoles, specifically focusing on 2-amino-5-methylthiazole-4-carboxylic acid. [] While the abstract doesn't provide detailed results, it indicates the research investigated the compound's potential protective effect against experimental ethyl alcohol poisoning.

Q3: Can you elaborate on the research by Goodwin and colleagues regarding 2-amino-5-methylthiazole-4-carboxylic acid and vitamin B1 activity?

A3: Goodwin and colleagues conducted extensive research on 2-amino-5-methylthiazole-4-carboxylic acid. [] While the full text of the research paper isn't provided, the abstract mentions various experiments and observations related to the compound's vitamin B1-like activity. The researchers likely investigated how this compound interacts with biological systems in a manner similar to thiamine, potentially impacting metabolic pathways and physiological processes.

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